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molecular formula C12H11NO2 B8552384 3-Amino-4-phenoxyphenol

3-Amino-4-phenoxyphenol

Cat. No. B8552384
M. Wt: 201.22 g/mol
InChI Key: BSZROLGDSDRYJH-UHFFFAOYSA-N
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Patent
US04954518

Procedure details

120 ml of ethanol and 120 ml of water were added to 23.1 g of 3-nitro-4-phenoxyphenol, and the mixture was made into a solution by heating at 60° C. 2.3 ml of 4N hydrochloric acid was added thereto. While maintaining the reaction temperature at 65°-70° C., 16.8 g of an iron powder was added thereto in portions in 20 minutes. Stirring was conducted for 30 minutes at the same temperature. The reaction mixture was hot-filtered. 50 ml of water was added to the filtrate and the mixture was allowed to stand. The resulting crystal was collected by filtration to obtain 16.5 g (yield: 82.1%) of 3-amino-4-phenoxyphenol having a melting point of 156°-157° C.
Quantity
120 mL
Type
reactant
Reaction Step One
Name
3-nitro-4-phenoxyphenol
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.[N+:4]([C:7]1[CH:8]=[C:9]([OH:20])[CH:10]=[CH:11][C:12]=1[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([O-])=O.Cl>[Fe].O>[NH2:4][C:7]1[CH:8]=[C:9]([OH:20])[CH:10]=[CH:11][C:12]=1[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Name
3-nitro-4-phenoxyphenol
Quantity
23.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1OC1=CC=CC=C1)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
16.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the reaction temperature at 65°-70° C.
WAIT
Type
WAIT
Details
was conducted for 30 minutes at the same temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was hot-filtered
ADDITION
Type
ADDITION
Details
50 ml of water was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The resulting crystal was collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C=C(C=CC1OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 82.1%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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